Ethyl isoquinoline-6-carboxylate
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Overview
Description
Ethyl isoquinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO2 . It is a derivative of isoquinoline, a type of nitrogenous heterocyclic compound .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in recent years. Various methods have been explored, including green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of Ethyl isoquinoline-6-carboxylate consists of a isoquinoline ring attached to a carboxylate group . Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), form an important class of natural and synthetic compounds that exert diverse biological activities .Chemical Reactions Analysis
The chemical reactions involving isoquinoline derivatives are diverse. For instance, the 1,3-dipolar cycloaddition reaction of ethyl (Z)-2-(2-methoxy-2-oxoethylidene)-7-methyl-3-oxo-5-aryl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and azomethine ylide, which is generated in situ by the reaction of isatin and 1,2,3,4-tetrahydroisoquinoline, has been reported .Physical And Chemical Properties Analysis
Ethyl isoquinoline-6-carboxylate has a molecular weight of 201.221 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 328.3±15.0 °C at 760 mmHg .Scientific Research Applications
Spectral Properties and Fluorescent Applications
Research on derivatives of ethyl isoquinoline, such as the study of new 11-acetyl- and 11-ethyl-carboxylate-10-methyl-7H-benzo[de]pyrazolo[5,1-a]isoquinolin-7-ones, reveals their potential in developing fluorescent markers for biomedical applications. These compounds exhibit bright fluorescence across various media, with spectral properties influenced by substituents affecting fluorescence quantum yields. This highlights their application in bioimaging and molecular tracking due to their effective light-shifting abilities and valuable fluorescent properties (Galunov et al., 2003).
Novel Synthetic Pathways
A synthetic approach involving the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate has been developed to produce pyrrolo[2,1-a]isoquinolines. This method offers a new route for constructing complex isoquinoline frameworks, showcasing the versatility of ethyl isoquinoline derivatives in synthetic chemistry and their potential for further functionalization (Yavari, Hossaini, & Sabbaghan, 2006).
Domino Reactions for Isoquinoline Carboxylates
The 'one-pot' synthesis of ethyl isoquinoline-3-carboxylate via domino reactions presents a practical and efficient method for preparing constrained nonproteogenic amino acid derivatives. This approach highlights the utility of ethyl isoquinoline carboxylates in synthesizing bioactive molecules and potential pharmaceuticals through simplified reaction pathways (Meziane, Royer, & Bazureau, 2001).
Applications in Heterocyclic Chemistry
Research into the synthesis of new substituted acetamide derivatives of 6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[isoquinoline-1,4′-cyclopentane]-1′-carboxamide demonstrates the applicability of ethyl isoquinoline carboxylates in generating a diverse array of heterocyclic compounds. These studies underscore the role of ethyl isoquinoline derivatives in medicinal chemistry and drug design, offering pathways to novel compounds with potential biological activity (Aghekyan & Panosyan, 2016).
Safety And Hazards
Future Directions
Quinoline and isoquinoline alkaloids have shown potential as antioxidants . The development of novel synthetic methods and the exploration of their biological activities are areas of ongoing research . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
properties
IUPAC Name |
ethyl isoquinoline-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-3-4-11-8-13-6-5-9(11)7-10/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSXCFWWZHTJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isoquinoline-6-carboxylate | |
CAS RN |
188861-58-7 |
Source
|
Record name | Ethyl 6-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188861-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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